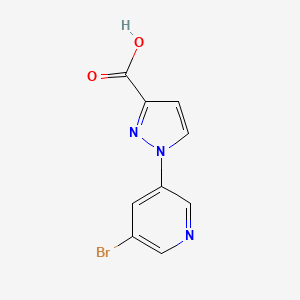

1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Beschreibung

1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a 5-bromopyridin-3-yl group and a carboxylic acid moiety at the 3-position. Its molecular formula is C₉H₆BrN₃O₂, with a molecular weight of 284.07 g/mol. This compound is structurally characterized by the presence of a brominated pyridine ring, which enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. Key applications include its use as a precursor for developing ligands targeting biological receptors (e.g., cannabinoid receptors) and as a building block for antitumor agents .

Eigenschaften

CAS-Nummer |

1696238-76-2 |

|---|---|

Molekularformel |

C9H6BrN3O2 |

Molekulargewicht |

268.07 g/mol |

IUPAC-Name |

1-(5-bromopyridin-3-yl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15/h1-5H,(H,14,15) |

InChI-Schlüssel |

QSIHIAXCSMCZLO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.

Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and antidiabetic agents.

Biological Studies: The compound and its derivatives are studied for their effects on neural stem cell differentiation and neurotransmitter systems.

Material Science: It is investigated for its role in the synthesis of complex molecular structures used in catalysis and optoelectronic devices.

Environmental Studies: Its derivatives are explored as corrosion inhibitors, providing environmentally friendly alternatives for protecting metals.

Wirkmechanismus

The mechanism of action of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrazole Carboxylic Acid Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The bromopyridine group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methoxy- or methyl-substituted analogs (e.g., 11i, ).

- Halogen Effects : Bromine and iodine substituents (as in 13c ) improve binding affinity to hydrophobic pockets in receptors, whereas chlorine (e.g., 13d ) offers a balance between lipophilicity and steric bulk.

- Carboxylic Acid Derivatives : Ester or amide derivatives (e.g., sodium salt , amide ) exhibit altered solubility and bioavailability compared to the free carboxylic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.